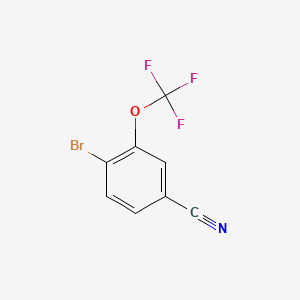

4-Bromo-3-(trifluoromethoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethoxy group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3-(trifluoromethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-(trifluoromethoxy)benzonitrile with a brominating agent. The reaction typically takes place in a solvent such as diethyl ether and under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethoxy group.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and nitrile groups intact .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block

4-Bromo-3-(trifluoromethyl)benzonitrile is primarily utilized in organic synthesis due to its ability to participate in various chemical reactions. It acts as an intermediate in the synthesis of more complex molecules, making it essential for the development of new compounds in pharmaceutical and material science.

Common Reactions

- Nucleophilic Aromatic Substitution : The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

- Suzuki-Miyaura Coupling : This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to synthesize biaryl compounds, which are important in medicinal chemistry.

Pharmaceutical Research

Intermediate for Drug Development

In pharmaceutical research, 4-Bromo-3-(trifluoromethyl)benzonitrile serves as an intermediate for synthesizing potential drug candidates. Its unique electronic properties, imparted by the trifluoromethyl group, enhance the biological activity of derivatives formed from it. For instance, derivatives of this compound have shown promise in developing new treatments for various diseases .

Material Science

Development of New Materials

The compound's distinctive properties make it suitable for applications in material science, particularly in developing advanced materials such as liquid crystals and polymers. The trifluoromethyl group contributes to the thermal stability and solubility of these materials, which are crucial for electronic applications.

Chemical Analysis

Chromatography and Mass Spectrometry

4-Bromo-3-(trifluoromethyl)benzonitrile is also used in analytical chemistry, particularly in chromatography and mass spectrometry. Its high purity (≥98% by GC) makes it an excellent standard for calibrating instruments and validating analytical methods .

- Pharmaceutical Applications : In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4-Bromo-3-(trifluoromethyl)benzonitrile, demonstrating enhanced anti-cancer activity compared to their parent compounds due to the presence of the trifluoromethyl group.

- Material Science Innovations : A recent project involved using this compound to develop novel liquid crystal materials that exhibit improved electro-optical properties, making them suitable for advanced display technologies.

- Analytical Method Development : In analytical chemistry research, this compound was utilized as a reference standard for developing new chromatographic techniques aimed at improving the detection limits of similar halogenated compounds in environmental samples .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can form hydrogen bonds with proteins, potentially altering their function. This interaction can lead to changes in enzyme activity or receptor binding, influencing various biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the bromine atom, which affects its reactivity and applications.

3-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group but lacks the nitrile group, leading to different chemical properties and uses.

4-Bromobenzotrifluoride: Similar structure but with the trifluoromethyl group instead of the trifluoromethoxy group, resulting in different reactivity and applications.

Uniqueness

4-Bromo-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .

Actividad Biológica

4-Bromo-3-(trifluoromethoxy)benzonitrile (CAS No. 928136-78-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 4-position, a trifluoromethoxy group at the 3-position, and a nitrile functional group. This configuration contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethoxy group enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, affecting cellular processes such as energy production and signaling.

- Receptor Modulation : It can alter the function of receptors, influencing downstream signaling pathways that regulate cell growth, apoptosis, and inflammation.

- Antiparasitic Activity : Preliminary studies suggest potential activity against parasitic infections, particularly those caused by protozoa.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The bromine atom's presence may enhance its cytotoxicity by facilitating interactions with DNA or proteins involved in cell cycle regulation.

Case Studies

- Antiparasitic Activity : A study evaluated the efficacy of this compound in a mouse model infected with Plasmodium berghei. The compound reduced parasitemia by approximately 30% at a dosage of 40 mg/kg over four days, indicating potential as an antimalarial agent .

- Cytotoxicity in Cancer Cells : In another study focusing on human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in significant cell death (IC50 values ranging from 10 to 20 µM), demonstrating its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCRVTNJCBKIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.